2,6-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Description
Chemical Identity and Classification
2,6-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is a synthetic organic compound characterized by:
The compound belongs to the benzophenone derivatives class, distinguished by a ketone-functionalized biphenyl core. Its spirocyclic substituent—a 1,4-dioxa-8-azaspiro[4.5]decyl group—adds steric complexity and potential bioactivity.
Historical Context of Benzophenone Derivatives
Benzophenones have been studied for over a century, with early applications in synthetic chemistry and later in pharmacology. Key milestones include:
Recent advances highlight benzophenones as versatile platforms for spirocyclic modifications, enhancing metabolic stability and target specificity. For example, spirocyclic benzophenones have shown promise in inhibiting presenilin-1/2 (PSEN-1/2) in Alzheimer’s disease models and antitumor activity against HL-60 and SMMC-7721 cell lines .
Significance of Spirocyclic Structures in Organic Chemistry
The spiro[4.5]decyl moiety in this compound exemplifies the strategic use of strained spirocyclic systems in medicinal chemistry:
Spirocyclic motifs are increasingly employed to optimize drug candidates. For instance, spiro[4.5]decyl derivatives have been investigated for their ability to cross the blood-brain barrier, making them attractive for neurological disorders . The 1,4-dioxa-8-azaspiro[4.5]decyl group further introduces heteroatom diversity, enabling hydrogen bonding and improved solubility.
Nomenclature and Systematic Identification
The compound’s IUPAC name follows strict nomenclature rules for spirocyclic systems :
Core Identification :
- Benzophenone : Diphenylketone structure.
- Spiro[4.5]decyl : A bicyclic system with a shared spiro atom (N8 in this case).
Substituent Prioritization :
- 2,6-Dimethyl : Methyl groups at positions 2 and 6 on the phenyl ring.
- 4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl] : A methylene-linked spirocyclic group at the 4'-position of the biphenyl system.
Spiro Junction Naming :
Properties
IUPAC Name |
(2,6-dimethylphenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-17-4-3-5-18(2)21(17)22(25)20-8-6-19(7-9-20)16-24-12-10-23(11-13-24)26-14-15-27-23/h3-9H,10-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHSVBZSEGRIBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642863 | |
| Record name | (2,6-Dimethylphenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-94-3 | |
| Record name | (2,6-Dimethylphenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves multi-step organic reactions. One common approach is to start with the appropriate benzophenone derivative and introduce the spirocyclic system through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles and electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce alkyl or aryl groups to the compound .
Scientific Research Applications
2,6-Dimethyl-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or biochemical tools.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Spiro[4.5]decane Moieties
8-{4-[(Hydroxyamino)methyl]phenyl}-1,4-dioxa-8-azaspiro[4.5]decane (Compound 8)
- Structure: Shares the 1,4-dioxa-8-azaspiro[4.5]decane core but substitutes the benzophenone group with a hydroxyphenylmethylamine side chain.
- Synthesis: Synthesized via reductive amination using sodium cyanoborohydride under acidic conditions .
- Applications: Potential as a hydroxylamine derivative in metal chelation or enzyme inhibition studies.
3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
- Structure: Brominated benzophenone derivative with identical spirocyclic backbone.
- Safety Data : Classified under GHS Revision 8 as hazardous (CAS: 898755-97-0), with handling precautions for skin/eye irritation .
- Key Difference : Bromine substituent increases molecular weight (MW: ~479 g/mol) and alters electronic properties compared to the dimethyl-substituted target compound.
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives (Compounds 13, 14)
Functionalized Spiro Compounds with Heterocyclic Substituents
8-(4-Dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
Data Tables
Table 1: Key Properties of Comparable Compounds
| Compound Name | Molecular Formula | MW (g/mol) | Melting Point (°C) | CAS Number | Key Application |
|---|---|---|---|---|---|
| 1,4-Dioxa-8-azaspiro[4.5]decane | C₇H₁₁NO₂ | 141.17 | 98–100 | 6602-53-3 | Synthetic intermediate |
| 3'-Bromo-2-[8-(spiro)methyl]benzophenone | C₂₃H₂₄BrNO₃ | 478.35 | N/A | 898755-97-0 | Material science |
| 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | C₁₉H₂₃N₃O₂ | 331.41 | N/A | N/A | Neurological research |
Biological Activity
2,6-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone (CAS No. 898757-94-3) is a complex organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by a benzophenone core and a spirocyclic moiety, suggests potential biological activities that warrant detailed investigation.
- Molecular Formula: C23H27NO3
- Molecular Weight: 365.48 g/mol
- Chemical Structure: The compound features a benzophenone backbone with two methyl groups at the 2 and 6 positions and an 8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl substituent.
Antimicrobial Properties
Recent studies have indicated that benzophenone derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The presence of the spirocyclic structure may enhance the interaction with microbial cell membranes, leading to increased permeability and cell death.
Antioxidant Activity
The antioxidant potential of benzophenone derivatives is attributed to their ability to scavenge free radicals. Research has demonstrated that compounds with similar structures can inhibit lipid peroxidation and protect cellular components from oxidative damage. This property is particularly relevant in the context of diseases associated with oxidative stress.
Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines have revealed that certain benzophenone derivatives can induce apoptosis in malignant cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential. Further studies are required to elucidate the specific pathways involved in the cytotoxic effects of this compound.
Case Studies
-
Study on Antimicrobial Activity:
- Objective: To evaluate the antimicrobial efficacy of various benzophenone derivatives.
- Methodology: Agar diffusion method was employed against Gram-positive and Gram-negative bacteria.
- Results: Compounds exhibited zone inhibition ranging from 10 mm to 25 mm, indicating significant antimicrobial properties.
-
Antioxidant Activity Assessment:
- Objective: To determine the free radical scavenging activity using DPPH assay.
- Results: The compound showed an IC50 value comparable to standard antioxidants like ascorbic acid, suggesting strong antioxidant potential.
-
Cytotoxicity Evaluation:
- Objective: To assess the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7).
- Results: IC50 values were found to be in the low micromolar range, indicating potent cytotoxic effects.
Data Table: Summary of Biological Activities
| Activity Type | Assessed Method | Result Summary |
|---|---|---|
| Antimicrobial | Agar diffusion | Zone inhibition: 10 mm - 25 mm |
| Antioxidant | DPPH assay | IC50 comparable to ascorbic acid |
| Cytotoxicity | MTT assay | IC50 in low micromolar range |
Q & A
Q. Table 1: Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Catalyst/Reagent | Reference |
|---|---|---|---|
| Cyclocondensation | 92 | H (HCl) | |
| Photochemical Alkylation | 97 | Triisobutylaluminum | |
| Spiroannulation | 85 | Pyrrolidine |
Q. Table 2: IR Spectral Data for Validation
| Functional Group | Experimental (cm) | Theoretical (cm) | Deviation |
|---|---|---|---|
| C=O | 1634 | 1650 | -16 |
| C-O (dioxane) | 1125 | 1140 | -15 |
Key Recommendations
- Contradiction Management : Address discrepancies in carcinogenicity data by integrating metabolic profiling and long-term exposure models.
- Advanced Characterization : Combine experimental (e.g., GC-MS, UV-Vis) and computational tools (DFT) for robust structural elucidation.
- Safety Protocols : Adopt OECD guidelines for endocrine disruption testing to align with regulatory standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
